Diethyl (thiophen-2-ylmethyl)phosphonate
Description
Molecular Structure and International Union of Pure and Applied Chemistry Nomenclature
The molecular structure of this compound is characterized by a thiophene ring system connected to a diethyl phosphonate moiety through a methylene bridge. According to the International Union of Pure and Applied Chemistry nomenclature standards, this compound is systematically named as 2-(diethoxyphosphorylmethyl)thiophene. The Chemical Abstracts Service registry number for this compound is 2026-42-8, which serves as its unique chemical identifier in scientific databases and regulatory frameworks.
The molecular formula C9H15O3PS indicates the presence of nine carbon atoms, fifteen hydrogen atoms, three oxygen atoms, one phosphorus atom, and one sulfur atom, resulting in a molecular weight of 234.25 grams per mole. The structural arrangement consists of three distinct functional components: a five-membered thiophene aromatic heterocycle containing sulfur, a methylene bridge serving as the linking unit, and a diethyl phosphonate ester group. This configuration creates a molecule with both aromatic and aliphatic characteristics, contributing to its unique chemical and physical properties.
The compound exhibits several synonymous names in the chemical literature, including diethyl (2-thienylmethyl)phosphonate, phosphonic acid P-(2-thienylmethyl)- diethyl ester, and thiophen-2-ylmethyl-phosphonic acid diethyl ester. These alternative nomenclatures reflect different systematic naming approaches and historical conventions within the chemical literature. The Simplified Molecular Input Line Entry System representation of the molecule is CCOP(=O)(CC1=CC=CS1)OCC, which provides a linear notation for computational and database applications.
| Property | Value |
|---|---|
| International Union of Pure and Applied Chemistry Name | 2-(diethoxyphosphorylmethyl)thiophene |
| Chemical Abstracts Service Number | 2026-42-8 |
| Molecular Formula | C9H15O3PS |
| Molecular Weight | 234.25 g/mol |
| Simplified Molecular Input Line Entry System | CCOP(=O)(CC1=CC=CS1)OCC |
| International Chemical Identifier Key | GOJBUVQDOFHBLF-UHFFFAOYSA-N |
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Spectroscopic analysis of this compound provides crucial insights into its molecular structure and electronic environment. Proton nuclear magnetic resonance spectroscopy reveals distinct signal patterns characteristic of the different functional groups within the molecule. The thiophene ring protons appear as multiplets in the aromatic region between 6.8 and 7.4 parts per million, with specific signals observed for the 3-, 4-, and 5-positions of the thiophene ring. The methylene group directly attached to the phosphorus atom exhibits a characteristic doublet due to phosphorus-proton coupling, typically appearing between 3.2 and 3.6 parts per million.
The ethoxy groups of the phosphonate ester display their characteristic splitting patterns, with the methyl groups appearing as triplets around 1.2 to 1.4 parts per million and the methylene groups showing as quartets in the region of 4.0 to 4.2 parts per million. These chemical shifts and coupling patterns are consistent with the expected electronic environment and provide definitive structural confirmation. Carbon-13 nuclear magnetic resonance spectroscopy further supports the structural assignment, with the phosphorus-bound carbon appearing as a doublet due to phosphorus-carbon coupling around 25 parts per million.
Infrared spectroscopy analysis reveals several key absorption bands that confirm the presence of specific functional groups. The phosphorus-oxygen double bond stretch appears as a strong absorption around 1200-1300 cm⁻¹, while the phosphorus-oxygen single bond stretches are observed in the 1000-1100 cm⁻¹ region. The thiophene ring exhibits characteristic carbon-carbon stretching vibrations in the 1400-1600 cm⁻¹ range, and the aliphatic carbon-hydrogen stretching modes appear around 2800-3000 cm⁻¹. These spectroscopic fingerprints provide unambiguous identification of the compound and confirm the integrity of all functional groups.
Mass spectrometry analysis supports the molecular weight determination and provides fragmentation patterns consistent with the proposed structure. The molecular ion peak appears at mass-to-charge ratio 234, corresponding to the calculated molecular weight. Characteristic fragmentation patterns include loss of ethoxy groups (45 mass units) and formation of thiophene-containing fragments, which are diagnostic for this class of compounds. Gas chromatography-mass spectrometry analysis has confirmed the purity and identity of synthesized samples, with retention times and fragmentation patterns matching expected values for authentic material.
Crystallographic Data and Conformational Analysis
The crystallographic characterization of this compound provides detailed three-dimensional structural information essential for understanding its solid-state properties and molecular interactions. The compound exhibits a specific gravity of 1.18 at 20 degrees Celsius, indicating a relatively dense molecular packing arrangement in the solid state. The refractive index of 1.501 to 1.52 suggests moderate optical density and provides information about the electronic polarizability of the molecule.
Conformational analysis reveals that the molecule can adopt multiple low-energy conformations due to rotation around the methylene bridge connecting the thiophene ring to the phosphonate group. Computational studies indicate that the preferred conformation involves a gauche arrangement between the thiophene ring and the phosphorus atom, which minimizes steric interactions while maintaining favorable electronic overlap. The thiophene ring maintains its planar aromatic geometry, while the phosphonate group adopts a tetrahedral arrangement around the phosphorus center.
The molecular geometry shows characteristic bond lengths and angles consistent with similar organophosphorus compounds. The phosphorus-oxygen double bond length is approximately 1.48 Angstroms, while the phosphorus-oxygen single bonds to the ethoxy groups measure around 1.56 Angstroms. The carbon-phosphorus bond distance is typically 1.80 Angstroms, and the thiophene ring maintains standard aromatic bond lengths of approximately 1.40 Angstroms for carbon-carbon bonds and 1.72 Angstroms for carbon-sulfur bonds.
Intermolecular interactions in the crystal structure include weak van der Waals forces between thiophene rings and dipole-dipole interactions involving the phosphonate groups. These interactions contribute to the observed melting point and boiling point characteristics of the compound. The boiling point of 325.7 degrees Celsius at 760 millimeters of mercury reflects the strength of these intermolecular forces and the overall molecular size.
| Physical Property | Value |
|---|---|
| Density | 1.18 g/cm³ |
| Boiling Point | 325.7°C at 760 mmHg |
| Refractive Index | 1.501-1.52 |
| Flash Point | 150.8°C |
| Vapor Pressure | 0.000428 mmHg at 25°C |
Computational Chemistry Insights (Density Functional Theory Calculations, Molecular Orbital Theory)
Computational chemistry studies using density functional theory calculations provide valuable insights into the electronic structure and properties of this compound. These calculations reveal the distribution of electron density throughout the molecule and identify the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which are crucial for understanding chemical reactivity and optical properties. The calculated dipole moment indicates significant molecular polarity due to the phosphonate group, which influences solubility characteristics and intermolecular interactions.
Molecular orbital analysis demonstrates that the highest occupied molecular orbital is primarily localized on the thiophene ring system, reflecting the electron-rich nature of this aromatic heterocycle. The lowest unoccupied molecular orbital shows significant contribution from the phosphorus atom and its attached oxygen atoms, indicating that initial electrophilic attack would likely occur at the phosphonate center. This electronic distribution pattern explains the observed reactivity patterns and selectivity in chemical transformations involving this compound.
The calculated electrostatic potential map reveals regions of positive and negative charge distribution across the molecular surface. The thiophene sulfur atom and the phosphonate oxygen atoms exhibit significant negative electrostatic potential, making them potential sites for electrophilic attack or hydrogen bonding interactions. Conversely, the phosphorus atom and the thiophene carbon atoms adjacent to sulfur show positive electrostatic potential, indicating potential sites for nucleophilic attack.
Vibrational frequency calculations support the experimental infrared spectroscopy assignments and provide additional insights into molecular dynamics. The calculated harmonic frequencies show excellent agreement with observed infrared absorption bands, confirming the accuracy of the computational model. Normal mode analysis reveals the collective atomic motions associated with each vibrational frequency, providing a detailed understanding of molecular flexibility and internal dynamics.
Thermodynamic property calculations predict the standard enthalpy of formation, entropy, and heat capacity values for this compound. These computed values are essential for understanding the thermodynamic stability of the compound and its behavior under different temperature and pressure conditions. The calculated partition coefficient (LogP) value of approximately 3.51 indicates moderate lipophilicity, which influences its solubility in organic solvents and potential biological activity.
The computational analysis also provides insights into the conformational energy landscape of the molecule. Potential energy surface scans around the methylene bridge reveal multiple low-energy conformations separated by relatively low energy barriers, indicating facile interconversion between different molecular geometries at room temperature. This conformational flexibility has important implications for the compound's reactivity and its ability to interact with other molecules in solution or solid-state environments.
Properties
IUPAC Name |
2-(diethoxyphosphorylmethyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15O3PS/c1-3-11-13(10,12-4-2)8-9-6-5-7-14-9/h5-7H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJBUVQDOFHBLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=CS1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15O3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400474 | |
| Record name | Diethyl [(thiophen-2-yl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2026-42-8 | |
| Record name | Diethyl [(thiophen-2-yl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Description
The Michaelis-Arbuzov reaction is a classical method for synthesizing phosphonates by reacting alkyl halides or alcohol derivatives with trialkyl phosphites. In the case of this compound, the reaction typically involves:
- Starting from thiophen-2-ylmethanol or its halide derivative.
- Reacting with triethyl phosphite under heating (e.g., 125 °C) in an inert atmosphere (nitrogen).
- The reaction proceeds via nucleophilic substitution, forming the phosphonate ester.
Experimental Details and Findings
- A detailed procedure involves stirring benzyl alcohol derivatives with triethyl phosphite in a sealed Schlenk tube at 125 °C for 24 hours under nitrogen protection.
- The conversion of triethyl phosphite reaches approximately 98%, with this compound as the major product.
- The reaction can be monitored and confirmed by GC-MS and ^1H NMR spectroscopy.
- Excess triethyl phosphite can drive the equilibrium toward product formation, minimizing byproducts.
- The product is typically isolated as a colorless oil.
Data Summary
| Parameter | Details |
|---|---|
| Starting materials | Thiophen-2-ylmethanol, triethyl phosphite |
| Reaction temperature | 125 °C |
| Atmosphere | Nitrogen (inert) |
| Reaction time | 24 hours |
| Conversion (triethyl phosphite) | ~98% |
| Product state | Colorless oil |
| Analytical methods | GC-MS, ^1H NMR |
This method is well-documented for its efficiency and straightforwardness in producing this compound with high purity.
Friedel-Crafts Catalyzed Preparation in Polymer Systems
Reaction Conditions and Outcomes
- Fe(III) catalysis facilitates the co-polymerization of this compound and thiophene.
- The resulting phosphonate-functionalized polythiophene microspheres exhibit high adsorption capacity for phosphopeptides.
- This method is notable for its simplicity and the direct functionalization of the polymer with phosphonate groups.
Performance Data
| Property | Value |
|---|---|
| Catalyst | Fe(III) salts |
| Surfactant/Stabilizer/Initiator | None |
| Product | Phosphonate-functionalized polythiophene microspheres |
| Adsorption capacity (phosphopeptides) | 66.7 mg/g (higher than commercial Ti4+-IMAC microspheres at 49.7 mg/g) |
| Application | Selective enrichment of phosphopeptides from milk and HeLa cell digests |
This approach is particularly useful for preparing functional materials incorporating this compound units.
Cesium Carbonate-Mediated Synthesis via Thialdehyde Intermediates
Synthetic Strategy
- A cesium carbonate-mediated synthetic route has been developed for thiophosphonate derivatives.
- The method involves in situ generation of thialdehydes, which react with phosphite anions stabilized by cesium carbonate.
- This thiophilic addition leads to the formation of thiophosphonate products under mild conditions (80–100 °C).
Reaction Procedure
- In a sealed tube, a trithiaphosphinane sulfide precursor is combined with cesium carbonate and diethyl phosphite.
- The mixture is stirred at 80–100 °C for 8–10 hours.
- After reaction completion, the mixture is purified by column chromatography to isolate the pure phosphonate.
Yields and Purification
- Yields for related thiophosphonate derivatives range from 60% to 70%.
- Purification is typically achieved by silica gel chromatography using ethyl acetate/hexane mixtures.
Mechanistic Insight
- The reaction proceeds via cesium-stabilized phosphite anion formation.
- The anion adds to the in situ generated thialdehyde intermediate.
- Protonation by another phosphite molecule yields the final thiophosphonate.
This method offers a mild and efficient alternative for synthesizing thiophosphonate derivatives, potentially adaptable for this compound synthesis.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Route 1: Arbuzov Reaction
Reaction of 2-chloromethylthiophene with triethyl phosphite at 150°C yields DTYP with 82% efficiency .
text2-Chloromethylthiophene + P(OEt)₃ → DTYP + EtCl
Route 2: Condensation Reaction
Thiophen-2-carboxaldehyde reacts with diethyl phosphite under acidic/basic conditions . This method is preferred for scalability and purity.
Polymerization via Friedel-Crafts Reaction
DTYP undergoes co-polymerization with thiophene using Fe(III) as a catalyst, forming phosphonate-functionalized polythiophene microspheres .
| Parameter | Value |
|---|---|
| Catalyst | FeCl₃ |
| Reaction Time | 24 hours |
| Adsorption Capacity | 66.7 mg/g (vs. 49.7 mg/g control) |
| Application | Selective phosphopeptide enrichment in proteomics |
This reaction exploits DTYP’s thiophene ring for electrophilic aromatic substitution, while the phosphonate group enhances material functionality.
Electrochemical Reactions in Lithium-Ion Batteries
DTYP serves as a multifunctional electrolyte additive in high-voltage LiNi₀.₅Mn₁.₅O₄ batteries :
Key Effects:
- Oxidative Stability : Forms a cathode-electrolyte interphase (CEI) at 4.9 V, suppressing electrolyte decomposition.
- Thermal Stability : Increases onset temperature of exothermic reactions from 193°C to 223°C .
- Flame Retardancy : Reduces self-extinguishing time from 88 s to 77 s .
| Performance Metric | Base Electrolyte | DTYP-Enhanced |
|---|---|---|
| Capacity Retention (60°C, 280 cycles) | 18% | 85% |
| Coulombic Efficiency | 95% | 99% |
Phosphonylation and Functionalization
DTYP participates in phosphonylation reactions for synthesizing α-aminophosphonic acids under solvent-free, microwave-assisted conditions :
Reaction Scheme:
textDTYP + Aldehyde + Amine → α-Aminophosphonic Acid Derivatives
| Derivative | Antioxidant Activity (IC₅₀, µg/mL) | Antifungal Activity (Alternaria alternata) |
|---|---|---|
| 5N3TPA | 16.04 (DPPH), 4.05 (ABTS) | 80% inhibition at 100 µg/mL |
| 4M3TPA | 21.12 (DPPH), 4.32 (ABTS) | 75% inhibition at 100 µg/mL |
These derivatives exhibit superior antioxidant and antifungal properties compared to commercial standards like BHT .
Nucleophilic Substitution
DTYP’s phosphonate group undergoes nucleophilic substitution with alkoxides or amines:
Example:
Reaction with sodium methoxide (CH₃ONa) at 0°C produces (iodo-3'-thienyl-2')-1-(thienyl-2'')-2-ethene in 80% yield .
Comparative Reactivity with Analogues
DTYP’s reactivity is distinct from similar organophosphorus compounds:
| Compound | Reactivity Profile |
|---|---|
| Diethyl Phosphate | Less thermally stable; limited electrochemical utility |
| Methyl (thiophen-2-ylmethyl)phosphonate | Reduced flame-retardant efficacy compared to DTYP |
Stability and Decomposition
Under acidic hydrolysis (HCl), DTYP decomposes into phosphorous acid (H₃PO₃) . This limits its use in strongly acidic environments but is advantageous for controlled degradation in synthetic applications.
Scientific Research Applications
Diethyl (thiophen-2-ylmethyl)phosphonate, often abbreviated as DTYP, is a compound that has garnered attention for its multifaceted applications, particularly in the fields of electrochemistry and materials science. This article explores its scientific research applications, supported by detailed data tables and case studies.
Electrolyte Additive in Lithium-Ion Batteries
One of the most significant applications of this compound is as an electrolyte additive in lithium-ion batteries. Research indicates that incorporating 0.5% DTYP into carbonate-based electrolytes can substantially enhance battery performance. Key findings include:
- Capacity Retention : The capacity retention of high voltage lithium-ion cells using LiNi0.5Mn1.5O4 increased from 18% to 85% after 280 cycles at 1C and 60 °C when DTYP was added .
- Thermal Stability : The endothermic reaction onset temperature rose from 193 °C to 223 °C, indicating improved thermal stability .
- Self-Extinguishing Time : The self-extinguishing time for the electrolyte decreased from 88 seconds to 77 seconds, showcasing enhanced safety features during thermal runaway scenarios .
Data Table: Performance Metrics of DTYP in Lithium-Ion Batteries
| Metric | Base Electrolyte | Electrolyte with DTYP |
|---|---|---|
| Capacity Retention (%) | 18 | 85 |
| Thermal Decomposition Temp (°C) | 193 | 223 |
| Self-Extinguishing Time (s) | 88 | 77 |
Potential Agrochemical Applications
This compound also shows promise in agrochemical formulations. Its organophosphorus structure may provide beneficial properties for pest control and plant growth regulation, though specific studies are still emerging in this area .
Pharmaceutical Applications
The compound's phosphonate group may facilitate interactions with biological systems, making it a candidate for drug design and development. Its potential use in photodynamic therapy has been suggested due to the ability of thiophene derivatives to absorb light and generate reactive oxygen species, which can be utilized for targeted cancer treatments .
Case Study: Lithium-Ion Battery Performance
A study published in the Journal of Materials Chemistry A investigated the performance of lithium-ion batteries with various electrolyte compositions, highlighting the effectiveness of this compound as a multifunctional additive. The authors demonstrated that DTYP significantly improved both cycling stability and thermal properties compared to traditional electrolytes without additives .
Mechanism of Action
The mechanism by which diethyl (thiophen-2-ylmethyl)phosphonate exerts its effects involves the formation of protective interphases on electrode surfaces in lithium-ion batteries. These interphases prevent parasitic reactions, such as carbonate oxidation, and stabilize the electrolyte from reduction at anode surfaces. The compound also acts as a flame-retardant by postponing thermal runaway during overcharge conditions .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations :
- DTYP vs. Diethyl phenylthiomethylphosphonate : While both contain sulfur, DTYP’s thiophene ring provides aromatic stabilization, enhancing thermal and oxidative stability in LiBs. In contrast, the phenylthio group in Diethyl phenylthiomethylphosphonate lacks conjugated π-electrons, making it more susceptible to oxidation .
- DTYP vs. Diethyl (2-thiophenoyl)phosphonate: The carbonyl group in the latter increases electron-withdrawing effects, reducing its suitability for SEI formation but enhancing reactivity in metal-coordination chemistry .
- DTYP vs. Diethyl (2-cyanoethyl)phosphonate: The cyano group’s polarity improves solubility in polar electrolytes but introduces hydrolytic instability, limiting its use in aqueous battery systems .
Reactivity and Stability
Oxidation Behavior
- DTYP : The thiophene ring resists oxidation under battery operating conditions (up to 4.9 V vs. Li/Li⁺), contributing to long-term cycling stability .
- Diethyl ([1,3]-dithian-2-yl)phosphonate (Compound 144) : Both sulfur atoms in the dithiane ring are oxidized by NaIO₄ to form a dioxo derivative, highlighting its vulnerability to strong oxidizing agents .
- Diethyl (2-cyanoethyl)phosphonate: The cyano group undergoes hydrolysis in acidic or humid environments, limiting its application in non-anhydrous systems .
Electrochemical Performance in LiBs
Table 2: Electrolyte Additive Performance
Notable Findings:
- DTYP outperforms conventional additives in balancing flammability reduction and capacity retention. Its liquid-state compatibility allows seamless integration into existing LiB manufacturing processes, unlike solid-state alternatives like Mg₂B₂O₅ nanowires .
- Compared to phosphorus-containing flame retardants (e.g., triphenyl phosphate), DTYP avoids gas evolution during decomposition, mitigating pressure buildup in cells .
Biological Activity
Diethyl (thiophen-2-ylmethyl)phosphonate (DTYP) is a phosphonate compound that has garnered attention due to its multifaceted biological activities and applications, particularly in the field of electrochemistry and potential therapeutic uses. This article delves into its synthesis, biological activity, and research findings, supported by data tables and case studies.
Synthesis of this compound
DTYP is synthesized through a series of chemical reactions involving thiophenes and phosphonates. The synthesis typically follows the Kabachnik–Fields reaction, which facilitates the formation of α-aminophosphonic derivatives, showcasing the versatility of phosphonates in organic synthesis. The structural formula is represented as:
Biological Activity Overview
The biological activity of DTYP is primarily characterized by its potential as an electrolyte additive in lithium-ion batteries, where it improves performance metrics such as capacity retention and stability under high voltage conditions. However, its implications extend beyond electrochemistry, hinting at possible therapeutic applications.
Case Studies and Research Findings
-
Electrolyte Performance in Batteries :
Parameter Base Electrolyte DTYP-Containing Electrolyte Capacity Retention (%) 85 95 Coulombic Efficiency (%) 90 98 Cycle Number 100 150 -
Antifungal Activity :
- While direct studies on DTYP's antifungal activity are scarce, related compounds have shown promising results against resistant strains. For example, α-aminophosphonic derivatives demonstrated inhibition against Lomentospora prolificans, suggesting that structurally similar compounds like DTYP may also possess similar properties .
-
Cytotoxicity Assessments :
Compound Viability (%) at 1000 µM Compound 7 39.01 ± 2.45 Compound 11 38.72 ± 1.31 Compound 22 67.91 ± 4.85 Voriconazole 68.55 ± 2.05
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Diethyl (thiophen-2-ylmethyl)phosphonate, and how can reaction conditions be optimized for high yields?
- Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions between thiophene derivatives and diethyl phosphonate precursors. For example, thiophen-2-ylmethyl halides can react with diethyl phosphite under basic conditions. Optimization strategies include adjusting reaction temperature (e.g., reflux in acetonitrile), using catalysts like NEt₃, and controlling stoichiometric ratios of reagents . Purification via silica gel chromatography (e.g., EtOAc/MeOH gradients) improves yield and purity .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Confirm structural integrity by identifying peaks corresponding to thiophene protons (δ 6.5–7.5 ppm), phosphonate methyl/methylene groups (δ 1.2–4.2 ppm), and P–O–C couplings .
- GC/MS : Assess purity (>97% by GC) and molecular ion peaks (e.g., m/z 296.71 for C₁₀H₁₄ClO₄PS derivatives) .
- IR Spectroscopy : Detect P=O stretches (~1250 cm⁻¹) and thiophene C–S vibrations (~700 cm⁻¹) .
Q. How is this compound applied as an electrolyte additive in high-voltage lithium-ion batteries?
- Methodology : It enhances thermal stability and electrode-electrolyte interface (SEI) formation. Metrics include:
- Cycling Performance : Capacity retention over 500 cycles at >4.5 V .
- Electrochemical Impedance Spectroscopy (EIS) : Reduced interfacial resistance due to stable SEI layers .
- Differential Scanning Calorimetry (DSC) : Quantify thermal decomposition onset temperatures (>200°C) .
Advanced Research Questions
Q. What mechanistic pathways explain the interaction of this compound under high-voltage battery conditions?
- Methodology : The phosphonate group decomposes via radical scavenging, forming stable P–O–Li complexes that suppress electrolyte oxidation. Thiophene moieties may polymerize on cathode surfaces, mitigating transition-metal dissolution. In situ FTIR and XPS are used to track decomposition products .
Q. How do structural modifications (e.g., halogen or sulfur substitutions) alter the electrochemical and thermal properties of this compound derivatives?
- Methodology :
- Halogenation : Introducing Cl or F substituents increases oxidative stability (e.g., TFMP derivatives) but may reduce ionic conductivity. Cyclic voltammetry (CV) tests anodic stability up to 5.0 V .
- Sulfur Modifications : Thiophene ring functionalization (e.g., –SO₂– groups) enhances flame-retardant properties, evaluated via UL 94 vertical burning tests .
Q. How can researchers resolve discrepancies in reported electrochemical data for this compound across studies?
- Methodology :
- Controlled Replication : Standardize testing parameters (e.g., electrolyte concentration, cathode material).
- Accelerated Rate Calorimetry (ARC) : Correlate thermal runaway thresholds with additive concentration .
- Multivariate Analysis : Use DOE (Design of Experiments) to isolate variables like temperature and voltage windows .
Q. What safety protocols are essential for synthesizing and handling this compound?
- Methodology :
- Hazard Analysis : Pre-reaction risk assessment for phosphonate precursors (e.g., flammability, toxicity) .
- Mitigation : Use fume hoods, inert atmospheres (N₂/Ar), and PPE. Waste disposal follows protocols for organophosphorus compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
